molecular formula C11H13N B11922742 2-Cyclopropylisoindoline

2-Cyclopropylisoindoline

Cat. No.: B11922742
M. Wt: 159.23 g/mol
InChI Key: XMZMBSSVHCEAEG-UHFFFAOYSA-N
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Description

2-Cyclopropylisoindoline is a heterocyclic compound that features a cyclopropyl group attached to an isoindoline structure. Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for research and development in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylisoindoline can be achieved through several methods. One common approach involves the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines such as anilines, benzylamines, or cycloalkylamines . This domino reaction leads to the formation of N-benzyl-1,3-dihydroisoindole, which can undergo further transformations to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylisoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydroisoindolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydroisoindolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Cyclopropylisoindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropylisoindoline and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as selective serotonin uptake inhibitors, affecting neurotransmitter levels in the brain . Others may inhibit specific enzymes or receptors, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyclopropyl group and the isoindoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its derivatives can exhibit a wide range of activities, from antiviral to anticancer, highlighting its versatility and potential in various fields.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-cyclopropyl-1,3-dihydroisoindole

InChI

InChI=1S/C11H13N/c1-2-4-10-8-12(11-5-6-11)7-9(10)3-1/h1-4,11H,5-8H2

InChI Key

XMZMBSSVHCEAEG-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC3=CC=CC=C3C2

Origin of Product

United States

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